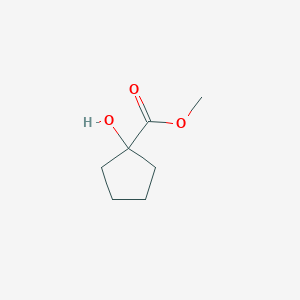

![molecular formula C12H13ClF3NO B1584277 4-[4-Chlor-3-(trifluormethyl)phenyl]-4-piperidinol CAS No. 21928-50-7](/img/structure/B1584277.png)

4-[4-Chlor-3-(trifluormethyl)phenyl]-4-piperidinol

Übersicht

Beschreibung

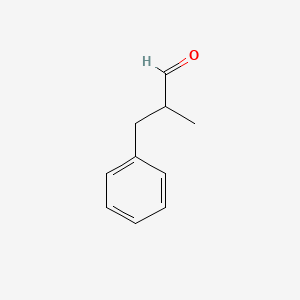

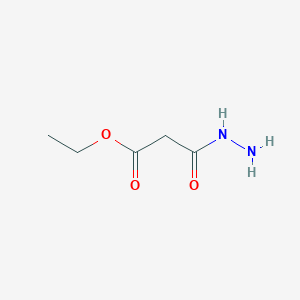

“4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the empirical formula C12H13ClF3NO . It has a molecular weight of 279.69 . This compound may be used to synthesize piperidinols and penfluridol, a neuroleptic agent .

Synthesis Analysis

A series of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidinol ring attached to a phenyl ring, which is substituted with a chlorine atom and a trifluoromethyl group .

Chemical Reactions Analysis

The synthesized derivatives of this compound have been evaluated for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .

Physical and Chemical Properties Analysis

This compound has a melting point of 138-141 °C . The SMILES string for this compound is OC1(CC(NCC1)c2ccc(Cl)c(c2)C(F)(F)F) .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre einzigartige Struktur ermöglicht die Herstellung verschiedener Derivate, die zur Synthese neuer chemischer Entitäten mit potenzieller biologischer Aktivität verwendet werden können. Die Trifluormethylgruppe insbesondere ist ein häufiger Bestandteil in Pharmazeutika, da sie die metabolische Stabilität und die Bindungsaffinität verbessern kann .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird 4-[4-Chlor-3-(trifluormethyl)phenyl]-4-piperidinol auf sein Potenzial untersucht, als Baustein für die Medikamentenentwicklung zu dienen. Seine strukturellen Merkmale begünstigen die Bildung von Bindungen mit anderen Pharmakophoren, was zur Entdeckung neuartiger Therapeutika führen kann .

Pflanzenschutzmittel

Die Derivate der Verbindung können auf ihre Verwendung in Pflanzenschutzmitteln untersucht werden. Das Vorhandensein der Chlor- und Trifluormethylgruppen könnte herbizide oder pestizide Eigenschaften verleihen, wodurch sie ein Kandidat für die Entwicklung neuer Pflanzenschutzmittelformulierungen wird .

Materialwissenschaften

In den Materialwissenschaften könnte diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder als Vorläufer für die Synthese komplexer Moleküle, die Teil fortschrittlicher Materialsysteme sind. Ihre Robustheit unter verschiedenen Bedingungen macht sie für solche Anwendungen geeignet .

Analytische Chemie

This compound: kann als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden. Ihre gut definierte Struktur und Stabilität sind wertvoll für die Methodenentwicklung und Kalibrierung in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen analytischen Techniken .

Biochemie

In der Biochemie könnten Forscher die Wechselwirkung dieser Verbindung mit biologischen Makromolekülen untersuchen. Das Verständnis ihrer Bindungsaffinität und ihres Wirkmechanismus kann Einblicke in das Design von Enzyminhibitoren oder Rezeptormodulatoren liefern .

Umweltwissenschaften

Das Umweltverhalten von This compound und seinen Derivaten kann ein Forschungsgebiet sein. Die Forschung kann sich auf ihren biologischen Abbau, ihre Persistenz in verschiedenen Ökosystemen und ihre mögliche Bioakkumulation konzentrieren .

Sicherheit und Toxikologie

Angesichts ihrer chemischen Eigenschaften sind das Sicherheitsprofil und die toxikologischen Wirkungen der Verbindung für die Forschung von entscheidender Bedeutung. Studien können ihre Auswirkungen auf zelluläre Systeme, ihre potenzielle Mutagenität und ihre allgemeine Sicherheit im Laborumfeld umfassen .

Wirkmechanismus

Target of Action

It has been suggested that the compound may have analgesic properties, indicating a potential interaction with pain receptors .

Mode of Action

The exact mode of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It is suggested that the compound may interact with pain receptors, leading to an analgesic effect

Biochemical Pathways

Given its potential analgesic properties, it may be involved in the modulation of pain signaling pathways .

Result of Action

The molecular and cellular effects of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol It has been suggested that the compound may have analgesic effects, indicating that it may modulate pain signaling at the molecular and cellular level .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to synthesize derivatives that exhibit potent analgesic efficacy . The compound’s interactions with opioid receptors at the spinal and supraspinal levels suggest its involvement in pain modulation . Additionally, it may interact with other biomolecules, contributing to its overall biochemical properties.

Cellular Effects

The effects of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can depress peripheral and centrally mediated pain by opioid-independent systems . This indicates its potential impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

At the molecular level, 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol exerts its effects through binding interactions with biomolecules. It acts as an analgesic by interacting with opioid receptors, leading to pain relief . The compound’s ability to inhibit or activate specific enzymes further contributes to its molecular mechanism of action. Changes in gene expression resulting from these interactions highlight its role in modulating cellular responses to pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol change over time. The compound exhibits stability and degradation patterns that influence its long-term effects on cellular function. Studies have demonstrated that its analgesic action can vary from ultrashort to long durations, depending on the specific derivative used . This temporal variability is crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol vary with different dosages in animal models. Research has shown that higher doses can lead to significant pain relief, while excessive doses may result in toxic or adverse effects . Understanding the dosage-dependent effects is essential for optimizing its therapeutic use and minimizing potential side effects.

Metabolic Pathways

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in target tissues are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALRVIPTUXSBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176341 | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-50-7 | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21928-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5G3R6M8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

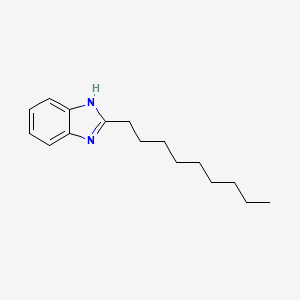

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)